
克罗沙西林钠EP杂质E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cloxacillin Sodium EP Impurity E is a chemical compound with the molecular formula C₂₇H₂₇ClN₅O₇S₂ and a molecular weight of 634.1 g/mol . It is a known impurity of Cloxacillin Sodium, a semi-synthetic antibiotic belonging to the penicillin class. This impurity is often used as a reference standard in pharmaceutical research and quality control to ensure the purity and efficacy of Cloxacillin Sodium formulations .
科学研究应用
Cloxacillin Sodium EP Impurity E has several scientific research applications, including:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of Cloxacillin Sodium and its impurities in pharmaceutical formulations.
Quality Control: The compound is employed in quality control laboratories to ensure the purity and potency of Cloxacillin Sodium products.
Pharmacokinetic Studies: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Cloxacillin Sodium and its impurities.
Stability Studies: The compound is utilized in stability studies to assess the degradation products of Cloxacillin Sodium under various storage conditions.
作用机制
Target of Action
The primary target of Cloxacillin Sodium EP Impurity E is the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Cloxacillin .
Mode of Action
Cloxacillin Sodium EP Impurity E interacts with its targets (PBPs) by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . The compound’s interaction with PBPs prevents the normal formation of the cell wall, which is vital for bacterial growth and survival .
Biochemical Pathways
The primary biochemical pathway affected by Cloxacillin Sodium EP Impurity E is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the compound disrupts this pathway, leading to the inability of bacteria to properly construct their cell walls . The downstream effect of this disruption is bacterial cell lysis .
Result of Action
The result of Cloxacillin Sodium EP Impurity E’s action is the lysis of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to become structurally compromised . This leads to cell lysis, or the breaking down of the cell, effectively killing the bacteria .
准备方法
The synthesis of Cloxacillin Sodium EP Impurity E involves several steps, starting with the preparation of the core penicillin structure. The synthetic route typically includes the following steps:
Formation of the Penicillin Core: The core structure is synthesized through the condensation of 6-aminopenicillanic acid with various acylating agents.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorine atom is added to the phenyl ring.
Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving the chlorophenyl group and other reagents.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form Cloxacillin Sodium EP Impurity E, followed by purification using chromatographic techniques.
化学反应分析
Cloxacillin Sodium EP Impurity E undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.
相似化合物的比较
Cloxacillin Sodium EP Impurity E can be compared with other similar compounds, such as:
Cloxacillin Sodium EP Impurity A: This impurity has a different molecular structure and weight, with the molecular formula C₁₉H₂₀ClN₃O₆S and a molecular weight of 453.9 g/mol.
Cloxacillin Sodium EP Impurity B: This compound has the molecular formula C₁₈H₂₀ClN₃O₄S and a molecular weight of 409.9 g/mol.
Cloxacillin Sodium EP Impurity C: This impurity has the molecular formula C₈H₁₂N₂O₃S and a molecular weight of 216.3 g/mol.
Cloxacillin Sodium EP Impurity D: This compound has the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.6 g/mol.
Cloxacillin Sodium EP Impurity E is unique due to its specific molecular structure, which includes a chlorophenyl group and an isoxazole ring, distinguishing it from other impurities .
属性
CAS 编号 |
18704-55-7 |
|---|---|
分子式 |
C27H27ClN5O7S2 |
分子量 |
633.13 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


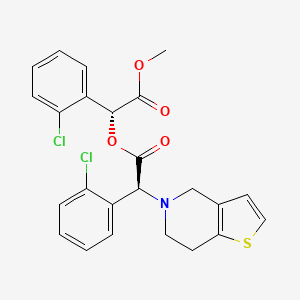
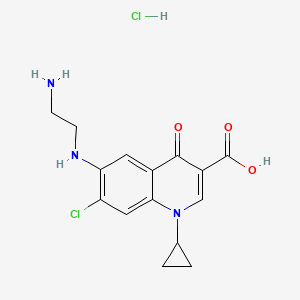
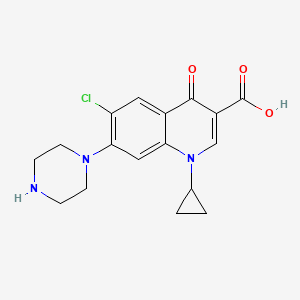
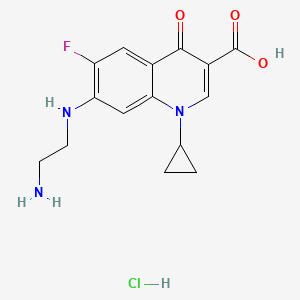
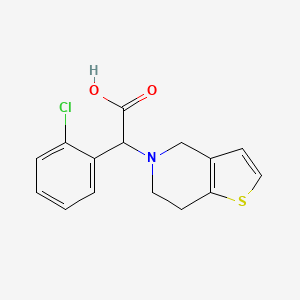
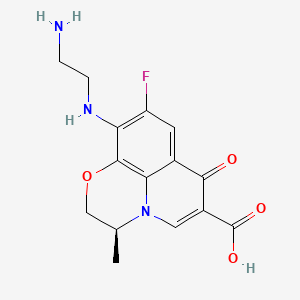
![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)
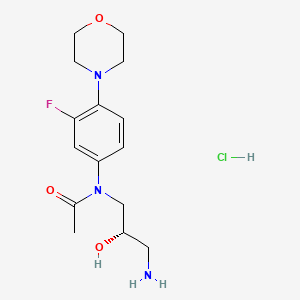
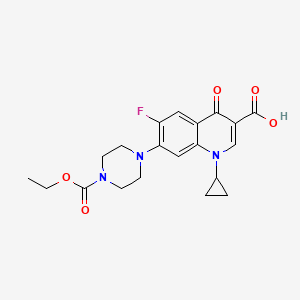
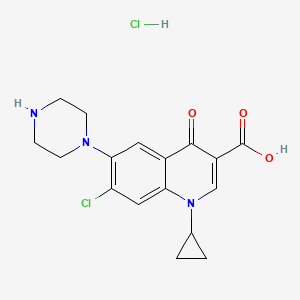
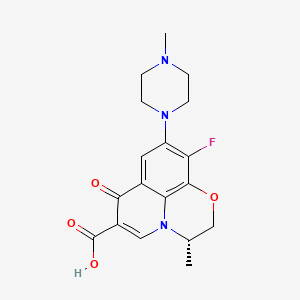
![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
